molecular formula C8H12ClF3N2O3 B1382509 2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid CAS No. 1188914-95-5

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid

Cat. No.: B1382509
CAS No.: 1188914-95-5
M. Wt: 276.64 g/mol
InChI Key: RHWDVENJPPEKEM-UHFFFAOYSA-N
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Description

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is a chemical compound that combines a piperazine derivative with trifluoroacetic acid. This compound is used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of piperazine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution Products: Piperazine derivatives with various functional groups.

    Oxidation Products: Oxidized forms of the piperazine ring.

    Hydrolysis Products: Piperazine and chloroacetic acid.

Scientific Research Applications

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is used in various fields of scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: As a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological molecules such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific functional groups present. The piperazine ring is known to interact with neurotransmitter receptors, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid is unique due to its combination of a reactive chloroacetyl group and a versatile piperazine ring. This combination allows for a wide range of chemical modifications and applications in various fields of research .

Properties

IUPAC Name

2-chloro-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O.C2HF3O2/c7-5-6(10)9-3-1-8-2-4-9;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWDVENJPPEKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCl.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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